Ethyl 5-chloronicotinate
Description
Ethyl 5-chloronicotinate is an ethyl ester derivative of 5-chloronicotinic acid, featuring a chlorine substituent at the 5-position of the pyridine ring and an ethoxycarbonyl group at the 3-position. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions and functional group transformations. Notably, its CAS number is reported inconsistently in the literature: 20825-98-3 () and 1208074-81-0 (), likely reflecting positional isomerism or data entry discrepancies . This compound is utilized in Stille coupling reactions to synthesize bipyridine derivatives, achieving yields of 76% in such applications .
Properties
IUPAC Name |
ethyl 5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHNBKRBUSDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174943 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-98-3 | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Ethyl Nicotinate
- Reagents : Thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$).
- Conditions : The reaction typically occurs under reflux conditions.
- Process : Ethyl nicotinate is treated with a chlorinating agent, leading to the substitution of the hydrogen atom at the 5-position with chlorine.
Vilsmeier-Haack Reaction
- Reagents : N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl$$_3$$).
- Conditions : The mixture is heated to facilitate cyclization.
- Process : This method involves the formation of a Vilsmeier salt, which reacts with vinyl butyl ether to produce intermediates that are further processed to yield ethyl 5-chloronicotinate.
Esterification Method
- Reagents : Ethanol and a chlorinated nicotinic acid derivative.
- Conditions : Acidic or basic catalysis may be employed.
- Process : The chlorinated nicotinic acid is reacted with ethanol under controlled conditions to form the ester.
In industrial settings, the synthesis of this compound often employs optimized processes for higher yields and purity. Common practices include:
- Use of Continuous Flow Reactors : These systems enhance reaction efficiency and scalability.
- Automated Systems : Automation allows for precise control over reaction conditions, improving reproducibility.
This compound can undergo various chemical reactions, making it versatile in synthetic chemistry:
Nucleophilic Substitution
- The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis
- Under acidic or basic conditions, the ester group can be hydrolyzed to yield 5-chloronicotinic acid.
Oxidation and Reduction
- Although less common, this compound can participate in oxidation and reduction reactions.
The following table summarizes key aspects of different preparation methods for this compound:
| Method | Key Reagents | Conditions | Yield Potential |
|---|---|---|---|
| Chlorination | Thionyl chloride, PCl$$_5$$ | Reflux | Moderate to High |
| Vilsmeier-Haack Reaction | DMF, POCl$$_3$$ | Heated | High |
| Esterification | Ethanol | Acidic/Basic Catalysis | Variable |
This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its role as an intermediate in synthesizing more complex organic molecules makes it valuable in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-chloronicotinic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or dimethylformamide.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solutions.
Major Products:
Nucleophilic Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Ester Hydrolysis: The primary product is 5-chloronicotinic acid.
Scientific Research Applications
Scientific Research Applications
Ethyl 5-chloronicotinate finds applications in several scientific fields:
Chemistry
- Intermediate in Organic Synthesis : Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
- Biological Activity Studies : Investigated for potential antimicrobial and anti-inflammatory properties. Research indicates its effectiveness against various bacterial strains, suggesting applications in developing new antimicrobial agents.
- Neuroprotective Research : Explored for its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, potentially modulating neurotransmitter systems.
Medicine
- Drug Development : Its unique structural properties allow for interactions with specific molecular targets, making it a candidate for further pharmacological investigations.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes, indicating potential use in treating inflammatory diseases.
- Neuroprotective Potential : May provide therapeutic benefits in neurodegenerative conditions by modulating neurotransmitter systems.
Numerous studies have investigated the applications of this compound:
- Antimicrobial Activity Study : A study demonstrated its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics.
- Neuroprotective Mechanism Exploration : Research focused on its interaction with neurotransmitter receptors to assess its protective effects against neurodegeneration.
- Synthesis Optimization : Case studies on synthesis methods revealed improved yields using modified reaction conditions, which could enhance industrial applications.
Mechanism of Action
The mechanism of action of ethyl 5-chloronicotinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key analogues of ethyl 5-chloronicotinate, highlighting substituent positions, molecular properties, and applications:
Biological Activity
Ethyl 5-chloronicotinate is an organic compound with the molecular formula CHClNO. It is a derivative of nicotinic acid, where a chlorine atom replaces a hydrogen atom at the 5-position of the pyridine ring. This modification significantly influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 187.61 g/mol
- CAS Number : 20825-98-3
The compound's structure allows it to participate in diverse chemical reactions, such as nucleophilic substitution and ester hydrolysis. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity points towards its potential use in treating inflammatory diseases.
3. Neuroprotective Potential
The compound is being explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Preliminary research suggests that this compound may modulate neurotransmitter systems, providing a basis for further investigation into its therapeutic potential.
The biological activities of this compound are believed to be mediated through interactions with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors involved in disease processes, although the exact mechanisms remain to be fully elucidated.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethyl Nicotinate | 100-51-6 | Lacks chlorine, less reactive |
| 5-Chloronicotinic Acid | 100-54-0 | Non-esterified form, more acidic |
| Mthis compound | 100-57-4 | Methyl group instead of ethyl |
This comparison highlights how this compound's unique chlorine substitution may impart distinct biological properties compared to its analogs.
Case Studies and Research Findings
- Antimicrobial Activity Study
- Inflammation Model
- Neuroprotective Study
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-chloronicotinate, and how can experimental parameters be optimized?
- Methodology : this compound is typically synthesized via esterification of 5-chloronicotinic acid using ethanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Optimization involves varying reaction time, temperature, and stoichiometry. For reproducibility, document reflux conditions (e.g., 80°C for 12 hours), solvent selection (e.g., dry toluene), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Include characterization data (NMR, IR) to confirm ester formation .
- Key Considerations : Monitor reaction progress via TLC and adjust catalyst loading to minimize side products (e.g., diethyl esters).
Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Compare experimental H NMR (e.g., δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) and C NMR (e.g., δ 165 ppm for carbonyl) to literature values.
- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of -OH bands from unreacted acid.
- Mass Spectrometry : Verify molecular ion peak ([M+H]⁺ at m/z 200.58) and fragmentation patterns .
- Data Interpretation : Discrepancies in spectral data may indicate residual solvents or byproducts; use preparative HPLC for further purification.
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
- Methodology :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts (GIAO method) with experimental data to assess accuracy .
- Advanced Applications : Predict regioselectivity in substitution reactions (e.g., Cl vs. ester group reactivity) to guide synthetic modifications.
Q. How should researchers address contradictions between experimental and computational data for this compound?
- Troubleshooting Framework :
Error Analysis : Check basis set limitations (e.g., exclusion of dispersion corrections) or solvent effects in DFT models .
Experimental Replication : Repeat synthesis under inert conditions (glovebox) to rule out oxidation/hydrolysis artifacts.
Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state structure) to resolve ambiguities .
Q. What strategies are recommended for investigating the toxicological and environmental persistence of this compound?
- Experimental Design :
- In Vitro Toxicity : Conduct Ames tests (OECD 471) for mutagenicity and MTT assays on human cell lines (e.g., HepG2) .
- Environmental Fate : Assess hydrolysis/photolysis rates (OECD 111) and biodegradability (OECD 301B). Use HPLC-MS to identify degradation products (e.g., 5-chloronicotinic acid) .
- Data Gaps : Prioritize studies on bioaccumulation potential (logP ~2.5) and ecotoxicity using Daphnia magna assays .
Q. How can kinetic studies improve understanding of this compound’s reaction mechanisms?
- Methodology :
- Rate Determination : Use stopped-flow spectroscopy or GC-MS to monitor ester hydrolysis under varying pH/temperature.
- Isotopic Labeling : Introduce O in the ester group to track nucleophilic attack pathways via MS analysis.
- Mechanistic Insights : Derive rate constants (k) and activation parameters (ΔH‡, ΔS‡) to distinguish between SN1/SN2 or acid-catalyzed pathways .
Data Presentation and Reproducibility
Q. What guidelines ensure rigorous reporting of this compound research in academic publications?
- Best Practices :
- Experimental Section : Detail reagent purity, instrument calibration (e.g., NMR lock mass), and statistical analysis (e.g., ±SD for triplicate runs) .
- Supporting Information : Provide raw spectral data, chromatograms, and crystallographic files (CIF) for peer review .
Q. How can researchers design studies to resolve conflicting literature data on this compound’s physicochemical properties?
- Systematic Approach :
Meta-Analysis : Compile existing data (e.g., solubility, logP) and identify outliers using Grubbs’ test.
Standardized Protocols : Adopt OECD guidelines for measurements (e.g., shake-flask method for logP).
Collaborative Validation : Share samples with independent labs for cross-testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
